molecular formula C9H6ClFO B1310125 3-Fluorocinnamoyl chloride CAS No. 39098-87-8

3-Fluorocinnamoyl chloride

Cat. No.: B1310125
CAS No.: 39098-87-8
M. Wt: 184.59 g/mol
InChI Key: LYOVOKZDYQTGTL-SNAWJCMRSA-N
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Description

3-Fluorocinnamoyl chloride is a chemical compound that belongs to the class of cinnamoyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom attached to the cinnamoyl chloride structure, which imparts unique chemical properties.

Scientific Research Applications

3-Fluorocinnamoyl chloride is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

3-Fluorocinnamoyl chloride is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects . Personal protective equipment, including respiratory protection, should be worn when handling this compound .

Preparation Methods

The synthesis of 3-Fluorocinnamoyl chloride involves complex chemical reactions. There are two main strategies for the enzymatic synthesis of fluorinated compounds:

    Direct Formation of C-F Bonds: This method involves the direct formation of carbon-fluorine bonds to obtain fluorine-containing compounds.

    Synthesis from Simple Fluorine-Containing Modules: This method involves the synthesis of complex fluorinated compounds from simpler fluorine-containing modules.

Chemical Reactions Analysis

3-Fluorocinnamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Addition Reactions: These reactions involve the addition of atoms or groups of atoms to the molecule.

Common reagents and conditions used in these reactions include:

    Catalysts: Such as palladium or platinum.

    Solvents: Such as dichloromethane or tetrahydrofuran.

    Temperature and Pressure Conditions: Vary depending on the specific reaction being carried out.

Major products formed from these reactions include various fluorinated aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Fluorocinnamoyl chloride involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Fluorocinnamoyl chloride can be compared with other similar compounds, such as:

    4-Fluorocinnamoyl chloride: This compound has a fluorine atom attached to the fourth position of the cinnamoyl chloride structure.

    2-Fluorocinnamoyl chloride: This compound has a fluorine atom attached to the second position of the cinnamoyl chloride structure.

The uniqueness of this compound lies in its specific chemical structure and the position of the fluorine atom, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOVOKZDYQTGTL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257102
Record name (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-05-4, 39098-87-8
Record name (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39098-87-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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